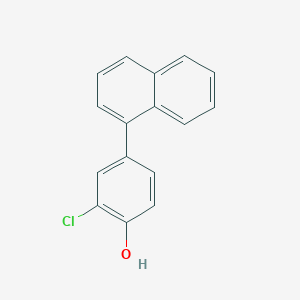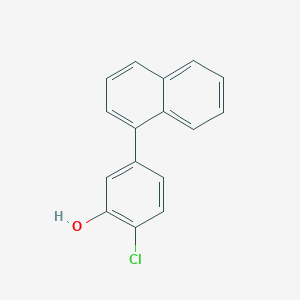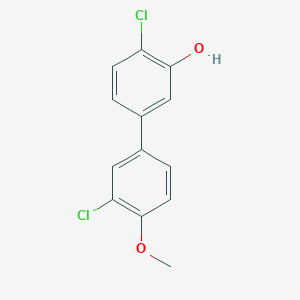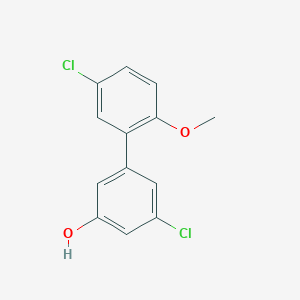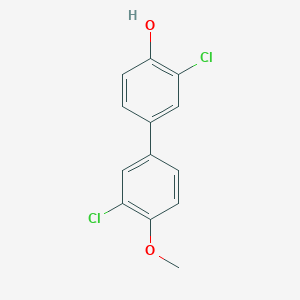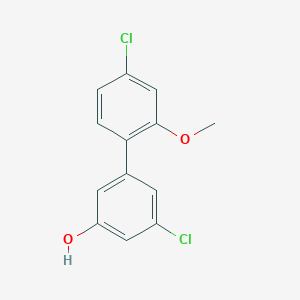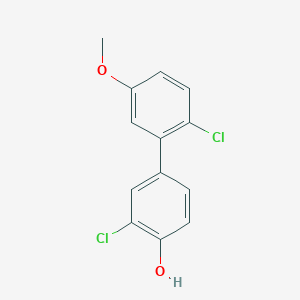
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% (2C4C5MPP) is a chlorinated phenol used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. The compound is widely used in the synthesis of organic compounds and has been studied for its potential use in the treatment of diseases.
Scientific Research Applications
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyesters and polyurethanes. Additionally, it is used to synthesize other chlorinated phenols, such as 2-chloro-4-methoxy-5-hydroxyphenol and 2-chloro-4-hydroxy-5-methoxyphenol.
Mechanism of Action
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% is a chlorinated phenol and, as such, has a wide range of physiological and biochemical effects. It is known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the production of nitric oxide and to act as an antioxidant.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% has been studied for its potential use in the treatment of diseases. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, it has been shown to reduce pain and to have a protective effect on the liver.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% is a useful compound for laboratory experiments due to its high purity and its ability to be synthesized in a variety of ways. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% is a chlorinated phenol and, as such, it can be toxic if not handled correctly. It is also important to note that it can react with other compounds and should be stored in a cool, dry place.
Future Directions
The potential applications of 2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% are numerous and there is still much to be explored. Future research could focus on its potential use in the treatment of diseases, such as cancer and inflammation. Additionally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, further research could be conducted to explore its potential use in the production of biofuels and other renewable energy sources.
Synthesis Methods
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% can be synthesized through a reaction between 2-chloro-4-methoxy-5-hydroxyphenol and chlorine gas. The reaction occurs in an aqueous solution of sodium hydroxide and is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is exothermic and is typically conducted at temperatures between 25-50°C. The reaction produces 2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol, 95% in a yield of 95%.
properties
IUPAC Name |
2-chloro-4-(2-chloro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-9-3-4-11(14)10(7-9)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIHQFHWGSFJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686071 |
Source


|
| Record name | 2',3-Dichloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-5-methoxyphenyl)phenol | |
CAS RN |
1261921-22-5 |
Source


|
| Record name | 2',3-Dichloro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





